molecular formula C22H25ClN2O4 B2566188 (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 647031-54-7

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B2566188
CAS RN: 647031-54-7
M. Wt: 416.9
InChI Key: KLQORLVVAVYIBN-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H25ClN2O4 and its molecular weight is 416.9. The purity is usually 95%.
BenchChem offers high-quality (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Arylpiperazine Derivatives in Medicinal Chemistry

Arylpiperazine derivatives, including compounds similar to "(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one," have garnered interest for their clinical applications, particularly in treating depression, psychosis, and anxiety. The metabolism of these compounds involves extensive pre-systemic and systemic processing, including CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines known for their variety of serotonin receptor-related effects in humans and animals. These metabolites distribute extensively in tissues and are primarily biotransformed by CYP2D6-dependent oxidation, highlighting the importance of understanding their disposition and metabolism for therapeutic use (Caccia, 2007).

Piperazine Derivatives and Therapeutic Uses

Piperazine derivatives play a crucial role in drug design due to their therapeutic versatility. The modification of the piperazine nucleus has led to the development of drugs with a wide range of therapeutic uses, such as antipsychotics, antidepressants, anticancer, antiviral, and cardio-protective agents. These modifications have significantly impacted the pharmacokinetic and pharmacodynamic profiles of the resulting molecules, underscoring the importance of piperazine-based molecular designs in discovering new therapeutic agents (Rathi et al., 2016).

Antimycobacterial Activity of Piperazine Analogues

Recent research has highlighted the significance of piperazine and its analogues in developing potent antimycobacterial compounds, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the pivotal role of piperazine as a building block in designing safer, selective, and cost-effective anti-mycobacterial agents, thereby contributing to addressing the global challenge of tuberculosis and drug-resistant bacterial infections (Girase et al., 2020).

properties

IUPAC Name

(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O4/c1-27-19-9-7-16(21(28-2)22(19)29-3)8-10-20(26)25-13-11-24(12-14-25)18-6-4-5-17(23)15-18/h4-10,15H,11-14H2,1-3H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQORLVVAVYIBN-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.